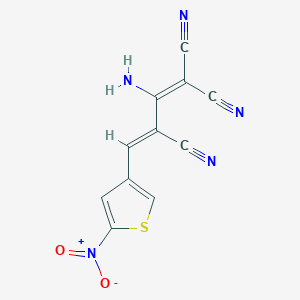
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine, also known as PF-04885614, is a drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation is thought to result in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter activity, the reduction of inflammation, and the inhibition of cancer cell growth. The compound has also been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine. One area of interest is its potential use in combination with other drugs for the treatment of various disease conditions. Another potential direction is the development of more soluble analogs of the compound for improved administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease conditions.
In conclusion, this compound is a promising drug candidate that has shown potential for the treatment of various disease conditions. Its high potency and selectivity make it a useful tool for studying the role of certain receptors in disease pathogenesis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is a multistep process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and the product is isolated by precipitation or chromatography.
Scientific Research Applications
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the key areas of research include its potential role in the treatment of anxiety, depression, and cognitive disorders. The compound has also been studied for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and cancer.
properties
Molecular Formula |
C16H18FN3O2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H18FN3O2S/c1-13-12-14(5-6-15(13)17)23(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
InChI Key |
AACALNSOMDQMRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
solubility |
3.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)





![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



